

Application Notes and Protocols for Investigating Canagliflozin's Off-Target Effects

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Compound of Interest

Compound Name: Canagliflozin

Cat. No.: B606465

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These application notes provide a framework for investigating the off-target effects of **canagliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The protocols detailed below focus on key cellular pathways affected by **canagliflozin** independent of its primary SGLT2 inhibition, particularly its effects on mitochondrial function and AMP-activated protein kinase (AMPK) signaling.

Introduction to Canagliflozin's Off-Target Effects

Canagliflozin has demonstrated cardiovascular benefits that may extend beyond its glucose-lowering effects.[1][2][3][4] A growing body of evidence suggests that these benefits are, in part, due to off-target effects on fundamental cellular processes. Unlike other SGLT2 inhibitors such as dapagliflozin and empagliflozin, **canagliflozin** has been shown to directly inhibit mitochondrial complex I of the electron transport chain.[5][6][7][8][9][10][11][12] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP/ATP ratio, a key activator of AMP-activated protein kinase (AMPK).[10][12][13][14] The activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream effects, including the inhibition of anabolic pathways like lipogenesis and the modulation of various signaling pathways involved in inflammation, apoptosis, and cellular proliferation.[6][15][16] Additionally, some studies have reported that **canagliflozin** can inhibit glutamate dehydrogenase (GDH) and affect the function of other cellular transporters like the Na⁺/H⁺ exchanger 3 (NHE3).[7][8][9][17]

These off-target effects have significant implications, with studies demonstrating **canagliflozin**'s ability to reduce the proliferation of cancer cells[5][6][10][15], modulate immune cell function[17][18][19][20], and exert protective effects on cardiac cells.[1][16] The following protocols are designed to enable researchers to investigate these off-target mechanisms in a controlled laboratory setting.

Experimental Protocols

Assessment of Mitochondrial Respiration

This protocol utilizes extracellular flux analysis to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration in response to **canagliflozin**.

Objective: To determine the effect of **canagliflozin** on mitochondrial respiration.

Materials:

- Cell line of interest (e.g., prostate cancer cell line PC3, human embryonic kidney cell line HEK293, or cardiomyocyte cell line H9C2)
- **Canagliflozin** (and other SGLT2 inhibitors like dapagliflozin as controls)
- Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
- Cell culture plates compatible with the extracellular flux analyzer

Procedure:

- **Cell Seeding:** Seed the cells in a compatible microplate at a predetermined optimal density and allow them to adhere overnight.
- **Drug Treatment:** On the day of the assay, replace the culture medium with the assay medium containing the desired concentrations of **canagliflozin** or control compounds. Incubate for

the desired treatment period (e.g., 3 hours).[6]

- **Assay Preparation:** Prepare the mitochondrial stress test compounds in the assay medium. Load the sensor cartridge with these compounds.
- **Extracellular Flux Analysis:** Place the cell plate in the extracellular flux analyzer and initiate the mitochondrial stress test protocol. This involves sequential injections of:
 - **Oligomycin:** Inhibits ATP synthase, revealing ATP-linked respiration.
 - **FCCP:** An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
 - **Rotenone/Antimycin A:** Inhibit complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.
- **Data Analysis:** Normalize the OCR data to the cell number. Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

Treatment Group	Basal Respiration (pmol O ₂ /min/cell)	ATP-linked Respiration (pmol O ₂ /min/cell)	Maximal Respiration (pmol O ₂ /min/cell)	Spare Respiratory Capacity (%)
Vehicle Control				
Canagliflozin (10 μM)				
Canagliflozin (30 μM)				
Dapagliflozin (30 μM)				

Measurement of Cellular ATP Levels

This protocol describes the use of a luciferase-based assay to quantify intracellular ATP levels following treatment with **canagliflozin**.

Objective: To assess the impact of **canagliflozin** on cellular ATP production.

Materials:

- Cell line of interest
- **Canagliflozin**
- ATP assay kit (luciferase-based)
- Luminometer
- Opaque-walled multi-well plates

Procedure:

- **Cell Culture and Treatment:** Seed cells in an opaque-walled multi-well plate and treat with **canagliflozin** or vehicle control for the desired duration.
- **Cell Lysis:** Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
- **Luciferase Reaction:** Add the luciferase reagent to the cell lysates. This enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
- **Luminescence Measurement:** Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
- **Data Analysis:** Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.

Data Presentation:

Treatment Group	Cellular ATP (nmol/mg protein)
Vehicle Control	
Canagliflozin (10 μ M)	
Canagliflozin (30 μ M)	

Western Blot Analysis of AMPK Activation

This protocol details the immunodetection of phosphorylated AMPK and its downstream target, acetyl-CoA carboxylase (ACC), to confirm the activation of the AMPK signaling pathway.

Objective: To determine if **canagliflozin** treatment leads to the activation of AMPK.

Materials:

- Cell line of interest
- **Canagliflozin**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-AMPK α (Thr172), anti-total-AMPK α , anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Imaging system

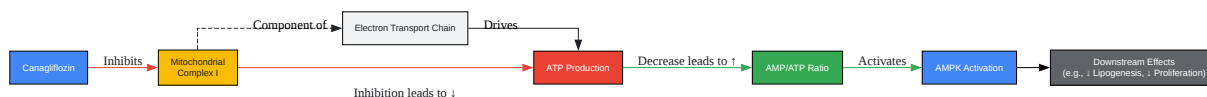
Procedure:

- Cell Treatment and Lysis: Treat cells with **canagliflozin** for various time points (e.g., 30 minutes, 1 hour, 4 hours). Lyse the cells and collect the protein extracts.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with the primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Wash the membrane again and apply the chemiluminescent substrate.
- Signal Detection: Capture the chemiluminescent signal using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

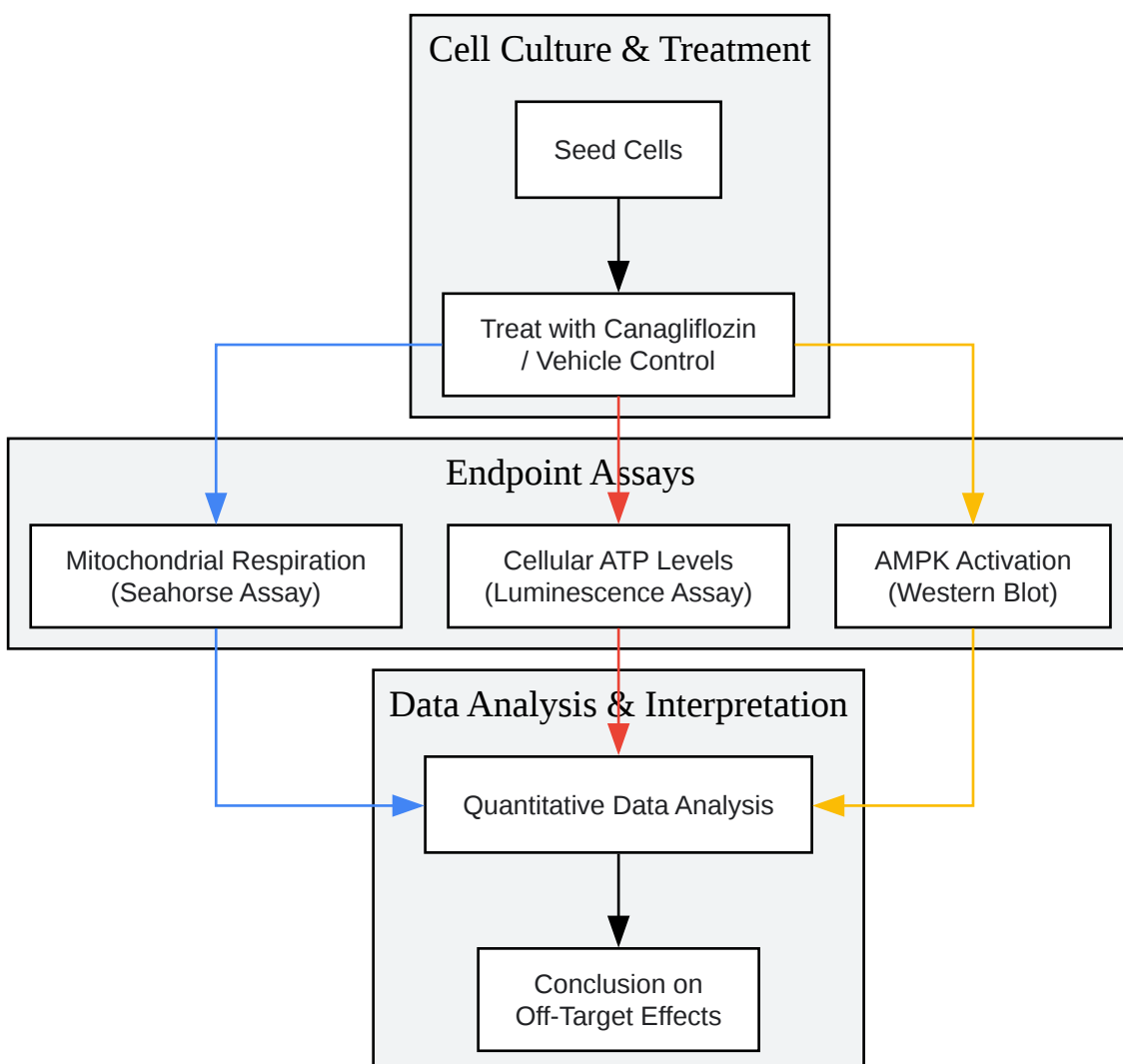
Treatment Group	p-AMPK α (Thr172) / Total AMPK α Ratio	p-ACC (Ser79) / Total ACC Ratio
Vehicle Control		
Canagliflozin (30 μ M) - 30 min		
Canagliflozin (30 μ M) - 1 hr		
Canagliflozin (30 μ M) - 4 hr		

Visualizations



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Caption: **Canagliflozin's** off-target signaling pathway.



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Caption: Workflow for investigating **canagliflozin**'s off-target effects.

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